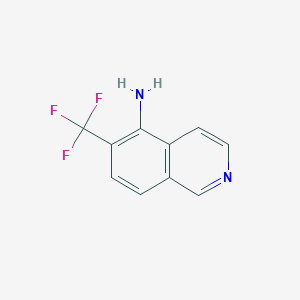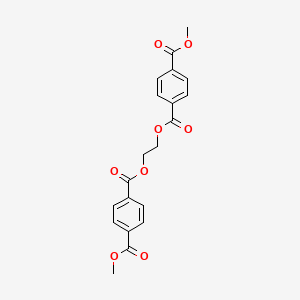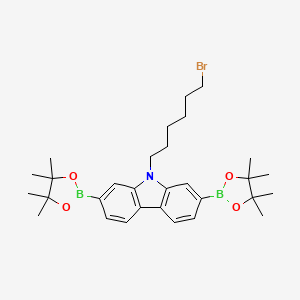![molecular formula C64H100O4P2Si8 B8223144 (R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphane)](/img/structure/B8223144.png)
(R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphane) is a complex organophosphorus compound. It is characterized by its biphenyl core substituted with methoxy groups and phosphane ligands bearing trimethylsilyl groups. This compound is notable for its applications in catalysis and organic synthesis, particularly in asymmetric synthesis due to its chiral nature.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphane) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a coupling reaction, often using Suzuki or Ullmann coupling methods.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Attachment of Phosphane Ligands: The phosphane ligands are attached through a reaction with chlorophosphane derivatives in the presence of a base to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphane ligands, forming phosphine oxides.
Substitution: The trimethylsilyl groups can be substituted under specific conditions, allowing for further functionalization of the compound.
Coupling Reactions: The biphenyl core can participate in additional coupling reactions, expanding its utility in complex molecule synthesis.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Bases: Sodium hydride or potassium tert-butoxide for substitution reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products:
Phosphine Oxides: Formed from oxidation reactions.
Functionalized Derivatives: Resulting from substitution reactions.
Chemistry:
Catalysis: Used as a ligand in asymmetric catalysis, enhancing the selectivity and efficiency of catalytic reactions.
Organic Synthesis: Facilitates the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology and Medicine:
Drug Development: Its chiral nature makes it valuable in the synthesis of enantiomerically pure drugs.
Biological Probes: Used in the development of probes for studying biological systems.
Industry:
Material Science: Plays a role in the development of advanced materials with specific electronic or optical properties.
作用機序
The compound exerts its effects primarily through its role as a ligand in catalytic systems. It coordinates with metal centers, influencing the reactivity and selectivity of the catalytic process. The chiral nature of the compound allows it to induce asymmetry in the products, which is crucial in the synthesis of enantiomerically pure compounds.
Molecular Targets and Pathways:
Metal Centers: Acts as a ligand for metals such as palladium, nickel, and rhodium.
Catalytic Pathways: Involved in pathways such as hydrogenation, cross-coupling, and cycloaddition reactions.
類似化合物との比較
- ®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(bis(3,5-di-tert-butylphenyl)phosphine)
- ®-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphane)
Uniqueness:
- Substituent Groups: The presence of trimethylsilyl groups distinguishes it from other similar compounds, affecting its reactivity and steric properties.
- Chiral Influence: Its specific chiral configuration provides unique advantages in asymmetric synthesis compared to other biphenyl-based phosphane ligands.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.
特性
IUPAC Name |
[2-[2-bis[3,5-bis(trimethylsilyl)phenyl]phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]-bis[3,5-bis(trimethylsilyl)phenyl]phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H100O4P2Si8/c1-65-45-29-59(67-3)63(61(31-45)69(47-33-51(71(5,6)7)41-52(34-47)72(8,9)10)48-35-53(73(11,12)13)42-54(36-48)74(14,15)16)64-60(68-4)30-46(66-2)32-62(64)70(49-37-55(75(17,18)19)43-56(38-49)76(20,21)22)50-39-57(77(23,24)25)44-58(40-50)78(26,27)28/h29-44H,1-28H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENSMUBFDPOHTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)P(C2=CC(=CC(=C2)[Si](C)(C)C)[Si](C)(C)C)C3=CC(=CC(=C3)[Si](C)(C)C)[Si](C)(C)C)C4=C(C=C(C=C4P(C5=CC(=CC(=C5)[Si](C)(C)C)[Si](C)(C)C)C6=CC(=CC(=C6)[Si](C)(C)C)[Si](C)(C)C)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H100O4P2Si8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1220.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]thiophen-2-amine](/img/structure/B8223095.png)


![2-Bromo-7-chlorodibenzo[b,d]furan](/img/structure/B8223112.png)



![[S(R)]-N-[(R)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8223145.png)



